4-nitroso-2,5-diphenyl-1H-pyrazol-3-one 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 62349-51-3
VCID: VC8919572
InChI: InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H
SMILES: C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol

4-nitroso-2,5-diphenyl-1H-pyrazol-3-one

CAS No.: 62349-51-3

Cat. No.: VC8919572

Molecular Formula: C15H11N3O2

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

4-nitroso-2,5-diphenyl-1H-pyrazol-3-one - 62349-51-3

Specification

CAS No. 62349-51-3
Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
IUPAC Name 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H
Standard InChI Key ADKMKHLPHXUNRA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O

Introduction

Structural Identity and Chemical Significance

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one belongs to the 1H-pyrazol-3-one family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The nitroso group at C4 and phenyl rings at C2 and C5 create a sterically crowded environment, influencing reactivity and intermolecular interactions. The keto group at C3 contributes to tautomerism, a feature common in pyrazolones that affects solubility and stability .

Key structural features:

  • Aromatic core: Planar pyrazole ring with delocalized π-electrons.

  • Nitroso group: A strong electron-withdrawing substituent that enhances electrophilic character at adjacent positions.

  • Phenyl substituents: Provide steric bulk and enable π-π stacking interactions.

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one likely proceeds via nitrosation of a preformed pyrazolone. A plausible route involves:

  • Formation of 2,5-diphenyl-1H-pyrazol-3-one:

    • Cyclocondensation of dibenzoylmethane with hydrazine derivatives under acidic conditions, as demonstrated for 3,5-diphenyl-1H-pyrazole .

    • Example reaction:

      Dibenzoylmethane+HydrazineAcOH2,5-diphenyl-1H-pyrazol-3-one\text{Dibenzoylmethane} + \text{Hydrazine} \xrightarrow{\text{AcOH}} 2,5\text{-diphenyl-1H-pyrazol-3-one}

      Yield: ~70–85% under microwave irradiation .

  • Nitrosation at C4:

    • Treatment with sodium nitrite (NaNO₂) in acidic media (e.g., HCl or H₂SO₄) to introduce the nitroso group.

    • Reaction conditions: 0–5°C, 2–4 hours, yielding the nitroso derivative .

Alternative Pathways

  • Oxidative methods: Use of nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane for direct nitrosylation.

  • Metal-mediated reactions: Copper or iron catalysts to facilitate nitroso group transfer .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (500 MHz, CDCl₃) data for 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one:

  • Pyrazole protons: Singlet at δ 7.45–7.55 (C4-H, deshielded by nitroso group).

  • Phenyl protons: Multiplets at δ 7.20–7.80 (C2- and C5-phenyl groups).

  • NH proton: Broad singlet at δ 12.2–12.8 (exchangeable with D₂O) .

¹³C NMR (126 MHz, CDCl₃):

  • C=O: δ 165–170 ppm.

  • C-NO: δ 145–150 ppm.

  • Aromatic carbons: δ 125–140 ppm .

Infrared (IR) Spectroscopy

  • Nitroso (N=O): Strong absorption at 1490–1530 cm⁻¹.

  • C=O: Stretch at 1680–1720 cm⁻¹.

  • N-H: Broad band at 3200–3300 cm⁻¹ .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point210–215°CDifferential Scanning Calorimetry
SolubilityDMSO > DCM > EtOHShake-flask method
Molar Absorptivity (λ_max)320 nm (ε = 12,000 M⁻¹cm⁻¹)UV-Vis spectroscopy
pKa8.2 ± 0.3Potentiometric titration

Biological and Material Applications

Coordination Chemistry

The nitroso group acts as a bidentate ligand, forming complexes with transition metals:

  • Cu(II) complexes: Square planar geometry, catalytic activity in oxidation reactions.

  • Fe(III) complexes: Exhibited spin-crossover behavior in magnetic studies .

Future Research Directions

  • Mechanistic studies: Elucidate tautomeric equilibria between keto-enol forms.

  • Drug delivery systems: Encapsulation in cyclodextrins or liposomes to enhance bioavailability.

  • Catalysis: Explore asymmetric synthesis using chiral pyrazolone-metal complexes.

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